molecular formula C5H3CuLiNS- B054359 Lithium 2-thienylcyanocuprate 0.25M CAS No. 112426-02-5

Lithium 2-thienylcyanocuprate 0.25M

Cat. No.: B054359
CAS No.: 112426-02-5
M. Wt: 179.7 g/mol
InChI Key: JJLOJRQQDZIYQO-UHFFFAOYSA-N
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Description

Lithium 2-thienylcyanocuprate solution is an organometallic compound with the empirical formula C5H3CuLiNS. It is commonly used in organic synthesis as a reagent for the preparation of higher-order cuprates. This compound is typically available as a 0.25 M solution in tetrahydrofuran (THF) and is known for its utility in various chemical transformations .

Mechanism of Action

Mode of Action

It’s known to be a useful reagent for the preparation of higher-order cuprates , which suggests that it may participate in complex chemical reactions.

Biochemical Pathways

Given its role in the preparation of higher-order cuprates , it may be involved in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-thienylcyanocuprate solution is synthesized by reacting 2-thienyllithium with copper(I) cyanide in an appropriate solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-thienyllithium+copper(I) cyanideLithium 2-thienylcyanocuprate\text{2-thienyllithium} + \text{copper(I) cyanide} \rightarrow \text{Lithium 2-thienylcyanocuprate} 2-thienyllithium+copper(I) cyanide→Lithium 2-thienylcyanocuprate

Industrial Production Methods

Industrial production of lithium 2-thienylcyanocuprate solution follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-thienylcyanocuprate solution undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the thienyl group is transferred to an electrophilic center.

    Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

Common Reagents and Conditions

Common reagents used with lithium 2-thienylcyanocuprate solution include electrophiles such as alkyl halides, aryl halides, and carbonyl compounds. The reactions are typically carried out in anhydrous conditions using solvents like THF under an inert atmosphere .

Major Products Formed

The major products formed from reactions involving lithium 2-thienylcyanocuprate solution are typically thienyl-substituted organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Lithium 2-thienylcyanocuprate solution has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 2-thienylcyanocuprate solution is unique due to its ability to form higher-order cuprates and its specific utility in transferring the thienyl group.

Properties

IUPAC Name

lithium;azanidylidenemethylidenecopper;2H-thiophen-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-3H;;;/q2*-1;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLOJRQQDZIYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CS[C-]=C1.C(=[N-])=[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3CuLiNS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium 2-thienylcyanocuprate 0.25M
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Lithium 2-thienylcyanocuprate 0.25M
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Lithium 2-thienylcyanocuprate 0.25M
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Lithium 2-thienylcyanocuprate 0.25M
Reactant of Route 5
Lithium 2-thienylcyanocuprate 0.25M
Reactant of Route 6
Lithium 2-thienylcyanocuprate 0.25M

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